molecular formula C12H12BrNO B6609573 6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one CAS No. 2866318-04-7

6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one

Cat. No.: B6609573
CAS No.: 2866318-04-7
M. Wt: 266.13 g/mol
InChI Key: XCSOMRZEWABUPF-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one is a chemical compound with the molecular formula C13H13BrO. It is known for its unique spirocyclic structure, which consists of a bromophenyl group attached to a spiro[3.3]heptane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one typically involves the reaction of 4-bromobenzyl chloride with a suitable spirocyclic amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions with biological molecules, while the spirocyclic structure may influence the compound’s stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-1-azaspiro[3.3]heptan-2-one
  • 6-(4-Fluorophenyl)-1-azaspiro[3.3]heptan-2-one
  • 6-(4-Methylphenyl)-1-azaspiro[3.3]heptan-2-one

Uniqueness

6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s properties .

Properties

IUPAC Name

6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-10-3-1-8(2-4-10)9-5-12(6-9)7-11(15)14-12/h1-4,9H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSOMRZEWABUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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